Fosfomycin Tromethamine: An In-Depth Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
Fosfomycin Tromethamine: An In-Depth Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfomycin tromethamine stands as a broad-spectrum, bactericidal antibiotic with a unique mechanism of action, rendering it effective against a wide array of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2][3] This technical guide provides a comprehensive overview of the molecular underpinnings of fosfomycin's activity against Gram-positive bacteria, detailing its mode of action, cellular uptake, and mechanisms of resistance. The document includes quantitative in-vitro susceptibility data, detailed experimental protocols for key assays, and visual diagrams of the core mechanisms to facilitate a deeper understanding for research, scientific, and drug development applications.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Fosfomycin's primary bactericidal effect stems from the disruption of bacterial cell wall synthesis, a process essential for maintaining cellular integrity and survival.[3][4][5] Unlike many other antibiotics that target later stages of peptidoglycan assembly, fosfomycin inhibits the very first committed step in this critical pathway.[6][7]
The key molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[6][8][9] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate.[7][10]
Fosfomycin, being a structural analog of PEP, acts as a competitive inhibitor.[6][11] It enters the active site of the MurA enzyme and forms an irreversible covalent bond with a crucial cysteine residue (Cys115 in Escherichia coli).[6][7][11] This covalent modification permanently inactivates the MurA enzyme, thereby halting the production of peptidoglycan precursors and leading to cell lysis.[12][13]
It is noteworthy that Gram-positive bacteria often possess two homologues of the murA gene, typically designated as murA and murZ.[6] While both resulting enzymes are generally susceptible to fosfomycin, the presence of two copies can have implications for resistance development.[6]
Cellular Uptake in Gram-Positive Bacteria
For fosfomycin to exert its inhibitory effect on MurA within the bacterial cytoplasm, it must first traverse the cell membrane. Fosfomycin utilizes specific membrane transporter systems for this purpose. The primary pathways for fosfomycin uptake are the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[7][12] The expression of the UhpT system is often induced by the presence of glucose-6-phosphate (G6P).[12] Consequently, the in-vitro activity of fosfomycin can be enhanced by the addition of G6P to the testing medium.[14]
In-Vitro Activity Against Key Gram-Positive Pathogens
Fosfomycin demonstrates significant in-vitro activity against a range of clinically important Gram-positive bacteria, including strains resistant to other classes of antibiotics.
Staphylococcus aureus
Fosfomycin is active against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).[15][16]
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |
| S. aureus (MRSA) | 148 | - | 4 | 90 | [17] |
| S. aureus (MSSA & MRSA) | 211 | - | ≤64 | >90 | [15] |
| S. aureus | 94 | - | - | 97.9 (at ≤32 mg/L) | [18] |
| S. aureus | - | 8 | 16 | - | [19] |
Enterococcus species
Fosfomycin is indicated for the treatment of uncomplicated urinary tract infections caused by Enterococcus faecalis.[20] It also shows activity against vancomycin-resistant enterococci (VRE).[16]
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |
| E. faecalis | 157 | - | - | 97.5 (at ≤64 mg/L) | [14] |
| Enterococcus spp. | 38 | - | <32 | 100 | [21] |
| Vancomycin-resistant enterococci | 118 | 32 | 64 | 94 | [22] |
| E. faecalis | 346 | - | - | 88.4 (at ≤64 mg/L) | [18] |
Other Gram-Positive Bacteria
Fosfomycin has also demonstrated in-vitro activity against other Gram-positive pathogens.
| Organism | Number of Isolates | MIC (mg/L) | Susceptibility (%) | Reference |
| Streptococcus pneumoniae | - | - | - | [4] |
| Penicillin-non-susceptible S. pneumoniae | 219 | - | 87.2 | [23] |
Mechanisms of Resistance
Resistance to fosfomycin in Gram-positive bacteria can emerge through several mechanisms:
-
Alterations in Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters can impair the uptake of fosfomycin into the bacterial cell, thereby reducing its intracellular concentration and efficacy.[12] Combined mutations in both transporter systems can lead to high-level resistance.[12]
-
Modification of the Target Enzyme: Although less common, mutations in the murA gene can alter the structure of the enzyme's active site, reducing the binding affinity of fosfomycin.
-
Enzymatic Inactivation: Some bacteria possess enzymes that can inactivate fosfomycin. The FosB enzyme, found in some low GC Gram-positive bacteria like Staphylococcus epidermidis and S. aureus, is a bacillithiol-S-transferase that uses bacillithiol as a thiol donor to open the epoxide ring of fosfomycin, rendering it inactive.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
The agar dilution method is considered the reference method for determining the MIC of fosfomycin.[24][25]
Materials:
-
Mueller-Hinton agar (MHA)
-
Fosfomycin tromethamine powder
-
Glucose-6-phosphate (G6P) solution
-
Bacterial isolates for testing
-
Sterile petri dishes
-
Inoculator
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the MHA with G6P to a final concentration of 25 µg/mL.[14][24]
-
Antibiotic Dilution Series: Prepare a series of twofold dilutions of fosfomycin in sterile water or another appropriate solvent.
-
Plate Preparation: Add a defined volume of each fosfomycin dilution to a specific volume of the molten, G6P-supplemented MHA to achieve the desired final antibiotic concentrations. Pour the agar into sterile petri dishes and allow it to solidify. A control plate containing no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot on the agar surface.
-
Inoculation: Using a multipoint inoculator, apply the standardized bacterial suspensions to the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
MurA Enzyme Inhibition Assay
This assay is used to directly measure the inhibitory activity of fosfomycin against the MurA enzyme.
Materials:
-
Purified MurA enzyme
-
Fosfomycin tromethamine
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, purified MurA enzyme, and varying concentrations of fosfomycin.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the substrates UNAG and PEP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.
-
Termination and Detection: Stop the reaction and add a detection reagent to quantify the amount of product formed or substrate consumed. For instance, Malachite Green can be used to measure the inorganic phosphate released during the reaction.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of enzyme inhibition for each fosfomycin concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
Fosfomycin tromethamine's unique mechanism of action, targeting the initial step of peptidoglycan synthesis via the irreversible inhibition of the MurA enzyme, provides a significant advantage in the fight against Gram-positive bacterial infections. Its activity against multidrug-resistant pathogens such as MRSA and VRE underscores its clinical importance. A thorough understanding of its mode of action, cellular uptake pathways, and potential resistance mechanisms is crucial for its effective clinical application and for guiding future research and development of novel antimicrobial agents targeting similar pathways.
References
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